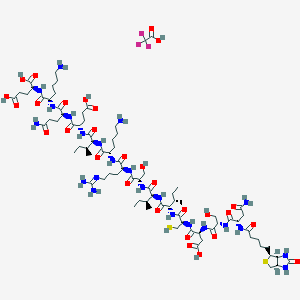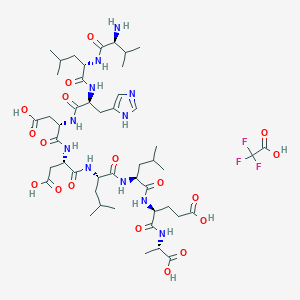
Acetyl-Tau Peptide (273-284) amide Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is a synthetic peptide with the sequence Ac-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-NH₂ . It forms homooligomers and heterooligomers with Aβ (25-35) .
Molecular Structure Analysis
The molecular formula of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is C₆₄H₁₁₆N₁₈O₁₇ . Its molecular weight is 1409.74 . The one-letter code for the peptide sequence is Ac-GKVQIINKKLDL-NH₂ .Physical And Chemical Properties Analysis
The salt form of this peptide is Trifluoroacetate . It has a molecular weight of 1409.74 and a chemical formula of C₆₄H₁₁₆N₁₈O₁₇ . The storage temperature for this compound is less than -15°C .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
“Acetyl-Tau Peptide (273-284) amide” forms homooligomers and heterooligomers with Aβ (25-35), which is a key peptide involved in the formation of amyloid plaques found in the brains of Alzheimer’s patients . This suggests that the peptide could be used in research to understand the pathology of Alzheimer’s disease and develop potential treatments.
Anticancer Research
There’s a study titled “PE and PS Lipids Synergistically Enhance Membrane Poration by a Peptide with Anticancer Properties” that seems to involve this peptide . Although the details are not clear, it suggests that the peptide might have potential applications in cancer research, particularly in understanding how certain peptides can enhance the poration of cancer cell membranes.
Pharmaceutical Testing
This peptide is available for purchase online for pharmaceutical testing . This suggests that it could be used in a variety of pharmaceutical research applications, such as drug discovery and development, pharmacokinetics, and pharmacodynamics studies.
Reference Standards
The peptide is also used as a high-quality reference standard for accurate results in various scientific experiments . Reference standards are critical for method validation, calibration of equipment, and quality control of laboratory assays.
Mecanismo De Acción
Target of Action
The primary target of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is the Amyloid-beta (Aβ) peptide , specifically the Ac-Aβ (25-35)-NH2 fragment . This peptide fragment plays a crucial role in the pathogenesis of Alzheimer’s disease.
Mode of Action
Acetyl-Tau Peptide (273-284) amide Trifluoroacetate interacts with its target by limiting the substantial aggregation of Ac-Aβ (25-35)-NH2 . By doing so, it acts as an inhibitor of Ac-Aβ (25-35)-NH2 .
Biochemical Pathways
The compound affects the biochemical pathway involved in the formation of amyloid plaques , a characteristic feature of Alzheimer’s disease. By inhibiting the aggregation of Ac-Aβ (25-35)-NH2, it potentially disrupts the formation of these plaques .
Result of Action
The primary molecular effect of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is the reduction in the aggregation of Ac-Aβ (25-35)-NH2 . This action at the molecular level could potentially lead to a decrease in the formation of amyloid plaques, thereby mitigating the symptoms of Alzheimer’s disease.
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H116N18O17.C2HF3O2/c1-12-36(9)52(82-64(99)53(37(10)13-2)81-58(93)42(23-24-47(68)84)75-62(97)51(35(7)8)80-57(92)39(20-14-17-25-65)72-49(86)32-71-38(11)83)63(98)79-45(30-48(69)85)60(95)74-40(21-15-18-26-66)55(90)73-41(22-16-19-27-67)56(91)77-44(29-34(5)6)59(94)78-46(31-50(87)88)61(96)76-43(54(70)89)28-33(3)4;3-2(4,5)1(6)7/h33-37,39-46,51-53H,12-32,65-67H2,1-11H3,(H2,68,84)(H2,69,85)(H2,70,89)(H,71,83)(H,72,86)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,91)(H,78,94)(H,79,98)(H,80,92)(H,81,93)(H,82,99)(H,87,88);(H,6,7)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAMUZFPACIOAW-ZAXCWQNASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H117F3N18O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1523.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-Tau Peptide (273-284) amide Trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














